(2R,6R)-2,6-Dimethylpiperazine oxalate
Overview
Description
Synthesis Analysis
A study on the synthesis of a related compound, (2R,6R)-hydroxynorketamine, was found . The study applied saturation mutagenesis at seven first-sphere residues of the cytochrome P450 monooxygenase 154E1 (CYP154E1) from Thermobifida fusca YX to construct a variant with only three substitutions that enabled the effective two-step synthesis of the potential antidepressant (2R,6R)-hydroxynorketamine .
Scientific Research Applications
Catalytic Processes
Research on direct esterification processes, such as the conversion of CO to dimethyl oxalate (DMO) and dimethyl carbonate (DMC), has revealed insights into catalyst microstructure, including the valence state and aggregate state of Pd, which plays a critical role in catalytic selectivity. These studies underline the importance of catalyst design in enhancing the efficiency and selectivity of esterification reactions, with implications for the production of key industrial chemicals (Wang et al., 2020).
Therapeutic Potential
In the context of health, oxalate-related studies have provided valuable insights into therapeutic targets for reducing oxaluria, a condition characterized by excessive urinary excretion of oxalate. The identification of stiripentol as a potential inhibitor of the LDH-5 isoenzyme, which is involved in the hepatic production of oxalate, suggests new avenues for treating conditions like primary hyperoxaluria and ethylene glycol poisoning, underscoring the significance of understanding oxalate metabolism in developing effective treatments (Letavernier & Daudon, 2020).
Energy Storage Materials
Transition metal oxalates have been explored for their potential as energy storage materials. Their application in lithium-ion batteries, supercapacitors, and redox flow batteries highlights the versatility and potential of oxalate compounds in contributing to the development of sustainable and efficient energy storage solutions (Yeoh et al., 2018).
Environmental and Agricultural Implications
The role of organic acids, including oxalates, in the rhizosphere suggests significant implications for nutrient acquisition, metal detoxification, and plant growth, emphasizing the intricate relationships between plants and their soil environment. Understanding these interactions is crucial for agricultural practices and environmental management (Jones, 1998).
Future Directions
Future directions could include further studies on the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “(2R,6R)-2,6-Dimethylpiperazine oxalate”. A future randomized clinical study of (2R,6R)-hydroxynorketamine and its parent compound ®-ketamine in patients with depression is of great interest to confirm the role of ®-ketamine metabolism .
Mechanism of Action
Target of Action
The primary target of (2R,6R)-2,6-Dimethylpiperazine Oxalate, also known as (2R,6R)-Hydroxynorketamine (HNK), is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR). This receptor plays a crucial role in synaptic transmission and plasticity, which are fundamental to cognitive functions .
Mode of Action
(2R,6R)-HNK interacts with AMPARs, enhancing excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability .
Biochemical Pathways
(2R,6R)-HNK affects several biochemical pathways. It influences the long-term potentiation, G13 signaling pathway, integrin signaling pathway, platelet activation, and MAPK signaling pathway . These pathways are involved in various cellular processes, including binding, biocatalysis, transport, cellular process, biological regulation process, biological metabolism process, and stress reaction process .
Pharmacokinetics
The pharmacokinetics of (2R,6R)-HNK have been studied in animal models. In rats, (2R,6R)-HNK was administered at doses up to 160 mg/kg intravenously in both single dose and repeat dose exposures
Result of Action
The action of (2R,6R)-HNK results in a rapid and sustained antidepressant-like effect in animal models . It alters the functional integrity of neural circuits that subserve distinct cognitive domains . The compound also affects the expression of proteins in the hippocampus of depressed mice, indicating its influence on protein expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2R,6R)-HNK. For instance, the frequency of dosing can establish the cognitive effects of repeated ketamine exposure
Properties
IUPAC Name |
(2R,6R)-2,6-dimethylpiperazine;oxalic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C2H2O4/c1-5-3-7-4-6(2)8-5;3-1(4)2(5)6/h5-8H,3-4H2,1-2H3;(H,3,4)(H,5,6)/t5-,6-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBJISJUXHDLI-KGZKBUQUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](N1)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523541-98-1 | |
Record name | Piperazine, 2,6-dimethyl-, (2R,6R)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.